

# famphur chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Famphur

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## Famphur: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Famphur**, a systemic organophosphate insecticide and avicide, is primarily utilized in veterinary medicine to control ectoparasites in livestock. As a cholinesterase inhibitor, its mechanism of action involves the irreversible phosphorylation of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, toxicological profile, and environmental fate of **famphur**. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside visualizations of its metabolic pathway and analytical workflows to support further research and development.

### Chemical Structure and Identification

**Famphur** is chemically designated as O-[4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate.<sup>[1]</sup> Its chemical structure and identification parameters are summarized below.

Table 1: Chemical Identification of **Famphur**

Parameter	Value
IUPAC Name	4-dimethoxyphosphinothioxyloxy-N,N-dimethylbenzenesulfonamide[2]
CAS Number	52-85-7[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> NO <sub>5</sub> PS <sub>2</sub> [2][4]
Molecular Weight	325.34 g/mol [4][5]
SMILES	CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC[2]
InChI	InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3[2][4]

Chemical Structure:

Caption: 2D Chemical Structure of **Famphur**.

## Physicochemical Properties

**Famphur** is a crystalline powder at room temperature.[2] Its key physicochemical properties are detailed in the table below.

Table 2: Physicochemical Properties of **Famphur**

Property	Value
Melting Point	52.5–53.5 °C[5]
Boiling Point	394.2 ± 52.0 °C (Predicted)
Density	1.354 ± 0.06 g/cm <sup>3</sup> (Predicted)
Vapor Pressure	1.36 x 10 <sup>-6</sup> mmHg
Water Solubility	Slightly soluble
LogP (Octanol-Water Partition Coefficient)	2.23

## Analytical Methodologies

The quantification of **famphur** in various matrices is crucial for residue analysis, environmental monitoring, and pharmacokinetic studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

### Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: Analysis of **Famphur** in Honey

This protocol is adapted from a method for the analysis of residual **famphur** in honey.

- Sample Preparation (Solid-Phase Extraction - SPE):
  - Weigh 5 g of honey into a 50 mL centrifuge tube.
  - Add 10 mL of deionized water and vortex to dissolve.
  - Adjust the pH of the sample solution to 7.0.
  - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
  - Load the honey solution onto the SPE cartridge at a flow rate of 1-2 mL/min.
  - Wash the cartridge with 5 mL of deionized water.
  - Elute the **famphur** with 10 mL of acetonitrile.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
- GC-MS Parameters:
  - Gas Chromatograph: Agilent 7890A or equivalent.
  - Column: DB-35 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 1 min.
  - Ramp to 200°C at 20°C/min.
  - Ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitored Ions (m/z): Quantifier ion: 218, Qualifier ions: 109, 125.



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Caption: GC-MS workflow for **famphur** analysis.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol: Analysis of **Famphur** in Biological Matrices (Representative)

This protocol is a representative method based on common practices for pesticide analysis in biological matrices like plasma or tissue homogenates.

- Sample Preparation (Protein Precipitation and SPE):
  - To 100  $\mu$ L of plasma, add 300  $\mu$ L of acetonitrile containing an internal standard (e.g., deuterated **famphur**).
  - Vortex for 1 min to precipitate proteins.
  - Centrifuge at 10,000 x g for 10 min.
  - Transfer the supernatant to a new tube and dilute with 1 mL of water.
  - Perform Solid-Phase Extraction (SPE) using a C18 cartridge as described in the GC-MS protocol (Section 3.1.1).
  - Evaporate the eluate and reconstitute in 100  $\mu$ L of the initial mobile phase.
- LC-MS/MS Parameters:
  - Liquid Chromatograph: Shimadzu Nexera or equivalent.
  - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6  $\mu$ m particle size).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient:
    - 0-1 min: 5% B.

- 1-8 min: 5% to 95% B.
- 8-10 min: 95% B.
- 10-10.1 min: 95% to 5% B.
- 10.1-12 min: 5% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Ion Source Temperature: 500°C.
- IonSpray Voltage: 5500 V.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
  - **Famphur**: Precursor ion (m/z) 326.1 -> Product ions (m/z) 125.1, 218.1.
  - **Famphur Oxon**: Precursor ion (m/z) 310.1 -> Product ions (m/z) 109.1, 202.1.

## Toxicology

**Famphur** is classified as a highly toxic compound. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase.

Table 3: Acute Toxicity of **Famphur**

Species	Route	LD <sub>50</sub>
Rat (male)	Oral	35 mg/kg[5]
Rat (female)	Oral	62 mg/kg[5]
Mouse	Oral	27 mg/kg

## Acetylcholinesterase Inhibition Assay

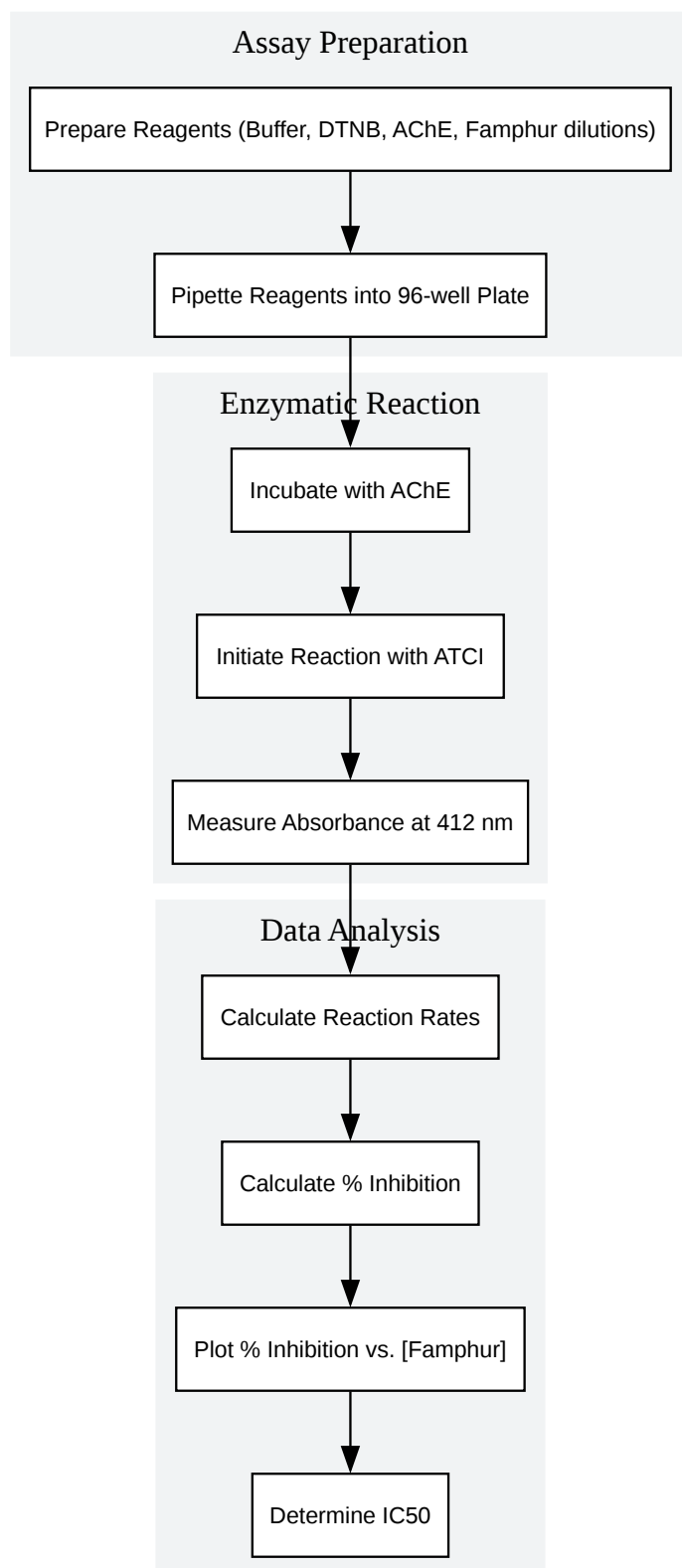
Experimental Protocol: Determination of IC<sub>50</sub>

This protocol is based on the Ellman method for measuring AChE activity.

- Reagents:
  - Acetylcholinesterase (AChE) from electric eel.
  - Acetylthiocholine iodide (ATCI).
  - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
  - Phosphate buffer (0.1 M, pH 8.0).
  - **Famphur** stock solution in a suitable solvent (e.g., DMSO).
- Procedure:
  - In a 96-well plate, add 140 µL of phosphate buffer to each well.
  - Add 20 µL of different concentrations of **famphur** solution to the test wells. Add 20 µL of buffer to the control wells.
  - Add 10 µL of DTNB solution to all wells.
  - Add 20 µL of AChE solution to all wells and incubate at 37°C for 15 min.
  - Initiate the reaction by adding 10 µL of ATCI solution to all wells.

- Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute) for each concentration.
  - Determine the percentage of inhibition for each **famphur** concentration relative to the control.
  - Plot the percentage of inhibition against the logarithm of the **famphur** concentration.
  - The  $IC_{50}$  value is the concentration of **famphur** that causes 50% inhibition of AChE activity, determined by non-linear regression analysis.





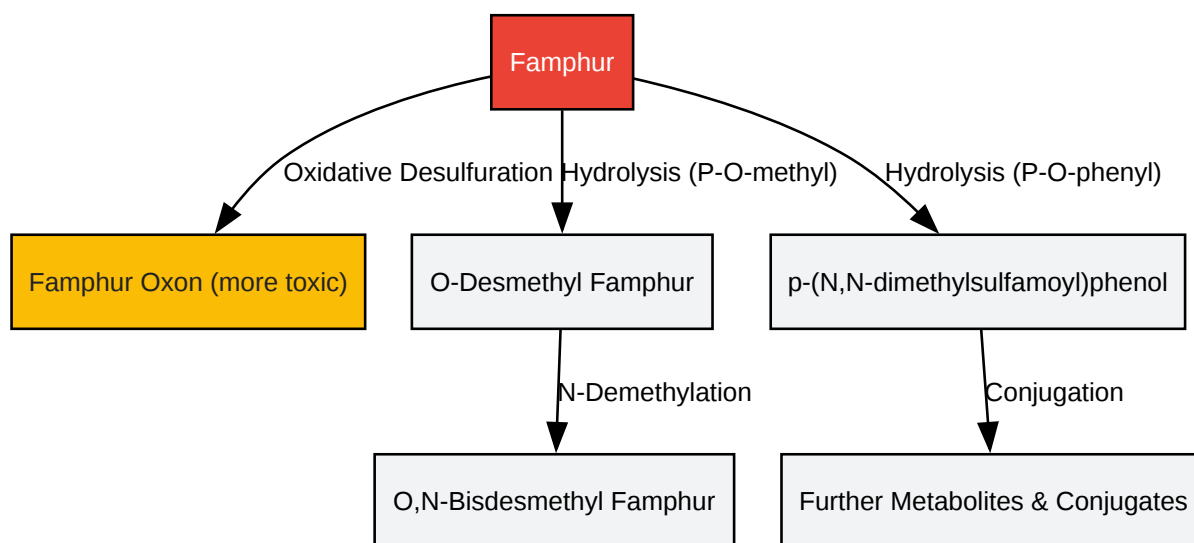
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Caption: Workflow for IC<sub>50</sub> determination of AChE inhibition.

# Metabolism and Environmental Fate

## Metabolism

In mammals, **famphur** is primarily metabolized in the liver. The main metabolic pathways involve hydrolysis of the P-O-phenyl and P-O-methyl bonds, as well as oxidative desulfuration to its more toxic oxygen analog, **famphur oxon**, and N-demethylation.



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Caption: Major metabolic pathways of **famphur** in mammals.

## Environmental Fate

**Famphur's** persistence in the environment is influenced by hydrolysis and photolysis.

Table 4: Environmental Fate of **Famphur**

Process	Condition	Half-life
Hydrolysis	Neutral (pH 7)	~115 days
	Basic (pH 9)	Significantly faster
Photolysis	Aqueous solution	Subject to photodegradation

## Experimental Protocol: Hydrolysis Study (OECD 111)

- Test System:
  - Sterile aqueous buffer solutions at pH 4, 7, and 9.
  - Maintain a constant temperature (e.g., 25°C or 50°C) in the dark.
- Procedure:
  - Add a known concentration of **famphur** to each buffer solution.
  - At specified time intervals, collect aliquots from each solution.
  - Analyze the concentration of **famphur** in the aliquots using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis:
  - Plot the natural logarithm of the **famphur** concentration versus time.
  - The degradation rate constant (k) is the negative of the slope of the regression line.
  - Calculate the half-life ( $t_{1/2}$ ) using the formula:  $t_{1/2} = \ln(2) / k$ .

## Conclusion

This technical guide provides a comprehensive overview of the chemical and toxicological properties of **famphur**. The detailed methodologies for its analysis and the evaluation of its primary toxic effect offer a valuable resource for researchers in the fields of environmental science, toxicology, and drug development. The provided diagrams of its metabolic pathway and analytical workflows serve as a visual aid to understand the key processes associated with this compound. Further research is warranted to fully elucidate the environmental impact of its metabolites and to develop more sensitive and rapid detection methods.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)